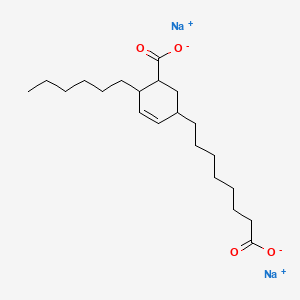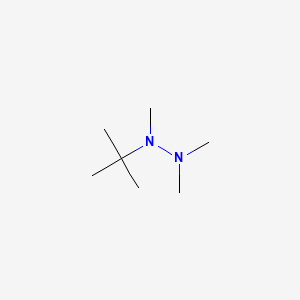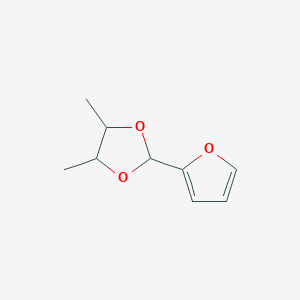
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety, a piperazine ring substituted with a methoxyphenyl group, and multiple methoxy groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with m-methoxyphenyl bromide in the presence of a base, such as potassium carbonate, to introduce the methoxyphenyl group.
Attachment of Benzyl Alcohol Moiety: The resulting intermediate is further reacted with benzyl chloride in the presence of a base to attach the benzyl alcohol moiety.
Introduction of Trimethoxy Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxy groups or to convert the benzyl alcohol moiety to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and strong bases like potassium tert-butoxide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl group derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with similar functional groups but lacking the piperazine ring and methoxy substitutions.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents, such as m-chlorophenylpiperazine.
Trimethoxybenzene derivatives: Compounds with similar trimethoxybenzene moieties but different functional groups attached.
Uniqueness
Benzyl alcohol, alpha-(2-(4-(m-methoxyphenyl)piperazinyl)ethyl)-3,4,5-trimethoxy-, dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, methoxyphenyl group, and multiple methoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
66903-03-5 |
|---|---|
Molecular Formula |
C23H34Cl2N2O5 |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C23H32N2O5.2ClH/c1-27-19-7-5-6-18(16-19)25-12-10-24(11-13-25)9-8-20(26)17-14-21(28-2)23(30-4)22(15-17)29-3;;/h5-7,14-16,20,26H,8-13H2,1-4H3;2*1H |
InChI Key |
XAHRUGWFUPQPBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC(C3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)






![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)



